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Compound of Interest

Compound Name: FM4-64

Cat. No.: B1673507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the lipophilic styryl dye

FM4-64 for the visualization of the plasma membrane and endocytic pathways in various cell

types using confocal microscopy. Detailed protocols, data tables, and explanatory diagrams are

included to facilitate experimental design and execution.

Introduction
FM4-64 is a fluorescent probe widely used in cell biology to study the plasma membrane and

the dynamics of endocytosis.[1][2] This amphiphilic dye is virtually non-fluorescent in aqueous

solutions but exhibits intense fluorescence upon insertion into the lipid-rich environment of cell

membranes.[3][4] Because it is cell-impermeant, FM4-64 initially stains the outer leaflet of the

plasma membrane.[2][5][6] Subsequently, the dye is internalized through endocytic vesicles,

allowing for the real-time tracking of vesicle trafficking to various intracellular compartments,

such as endosomes and vacuoles.[5][7][8] This makes FM4-64 an invaluable tool for

investigating cellular processes like endocytosis, exocytosis, and vesicle transport in living

cells.[2][4] It is important to note that FM4-64 is a vital stain, meaning it is used on living cells; it

is not suitable for use on fixed specimens.[5]

Data Presentation
The following table summarizes recommended staining parameters for FM4-64 in different

model organisms, derived from various published protocols. These values should be
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considered as a starting point and may require optimization for specific cell types and

experimental conditions.

Parameter
Mammalian
Cells
(General)

Yeast (S.
cerevisiae)

Plant Cells
(Arabidopsi
s thaliana)

Fungal
Hyphae
(Neurospor
a crassa)

Primary
Neurons

Stock

Solution

1-15 mM in

DMSO or

water

1.6 µM in

DMSO

2 mM or 15

mM in DMSO
Not specified

10 mM in

water

Working

Concentratio

n

5-20 µM ~1.6 µM 1.5-2 µM 6.4-7.5 mM 10 µM

Incubation

Time
5-30 minutes

15-20

minutes

(pulse)

5-30 minutes

10 minutes to

over 1.5

hours

30-45

seconds

(stimulation)

Incubation

Temperature

Room

Temperature

or 37°C

30°C

4°C (on ice)

or Room

Temp.

Room

Temperature

Room

Temperature

Wash Steps

2 washes

with PBS or

medium

1 wash with

YPD, then

resuspend

2 washes

with cold

fresh medium

Replace dye-

containing

medium

~10 minutes

with HBS

Imaging

Medium

Serum-free

medium or

PBS

YNB (less

autofluoresce

nce)

Liquid

medium

Fresh

medium
HBS

Experimental Protocols
Below are detailed protocols for FM4-64 staining. A general protocol is provided first, followed

by specific examples for different cell types.

General Protocol for Adherent Mammalian Cells
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Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-grade dishes to

the desired confluency.

Reagent Preparation:

Prepare a 1-5 mM stock solution of FM4-64 in high-quality DMSO or sterile water. Store at

-20°C, protected from light.[2]

On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., HBSS or

serum-free medium) to a final working concentration of 5-20 µM.[9]

Staining:

Remove the culture medium from the cells.

Add the FM4-64 working solution to the cells, ensuring they are completely covered.

Incubate at room temperature or 37°C for 5-30 minutes, protected from light.[1][9] The

optimal time will depend on the cell type and the specific endocytic pathway being

investigated.

Washing:

Aspirate the staining solution.

Wash the cells twice with fresh, pre-warmed medium or PBS to remove the dye from the

plasma membrane and reduce background fluorescence.[1][9]

Imaging:

Immediately image the cells using a confocal microscope.

Use an excitation wavelength around 515 nm and collect emission at approximately 640

nm.[4][8]

Specific Protocol for Yeast (Saccharomyces cerevisiae)
This protocol is a pulse-chase procedure designed to label the vacuolar membrane.
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Cell Preparation: Grow yeast cells to the mid-log phase (0.5-0.8 ODU/mL) in YPD medium.

Staining (Pulse):

Harvest 1 mL of cells by centrifugation.

Resuspend the cell pellet in 50 µL of YPD containing the FM4-64 dye (from a 1.6 µM

stock).[5]

Incubate at 30°C for 20 minutes.[5]

Chase:

Add 1 mL of fresh YPD and centrifuge.

Resuspend the pellet in 5 mL of fresh YPD and incubate with shaking at 30°C for 90-120

minutes.[5] This allows the internalized dye to travel to the vacuole.

Washing and Imaging:

Harvest the cells by centrifugation.

Resuspend the pellet in a small volume of YNB medium (which has lower

autofluorescence than YPD) for imaging.[5]

Mount the cells on a slide and observe with a confocal microscope.

Specific Protocol for Plant Root Cells (Arabidopsis
thaliana)
This protocol is designed to visualize endocytosis in root epidermal cells.

Seedling Preparation: Grow Arabidopsis seedlings vertically on ½ MS agar plates.

Reagent Preparation:

Prepare a 1.5 µM working solution of FM4-64 in liquid ½ MS medium.[10]
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Prepare two additional wells with dye-free liquid ½ MS medium for washing.[10]

Cool all solutions on ice.[8]

Staining:

Gently transfer seedlings into the cold staining solution.

Incubate for 5-30 minutes on ice, protected from light.[8][10][11] Incubation on ice slows

down endocytosis, allowing for clearer visualization of the initial internalization steps upon

warming.

Washing:

Briefly dip the seedlings into the two wells of cold, dye-free medium to wash.[10]

Imaging:

Mount the seedlings in a drop of liquid medium on a slide.

Image the root epidermal cells using a confocal microscope, starting immediately to

capture the progression of the dye through the endocytic pathway as the sample warms to

room temperature.[8]

Visualizations
Mechanism of FM4-64 Staining and Internalization
The following diagram illustrates the process by which FM4-64 labels the plasma membrane

and is subsequently internalized by the cell through endocytosis.
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Caption: Mechanism of FM4-64 plasma membrane staining and endocytic uptake.

Experimental Workflow for FM4-64 Staining
This diagram outlines the key steps involved in a typical FM4-64 staining experiment for

confocal microscopy.
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Caption: General experimental workflow for FM4-64 staining of live cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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